molecular formula C17H22ClNO2 B4191344 [2-(3,4-dimethoxyphenyl)-3-phenylpropyl]amine hydrochloride

[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]amine hydrochloride

Cat. No. B4191344
M. Wt: 307.8 g/mol
InChI Key: OCZOBTBQIKLWRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]amine hydrochloride” is a chemical compound that is structurally categorized as a phenethylamine . It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . It is also closely related to mescaline which is 3,4,5-trimethoxyphenethylamine .


Synthesis Analysis

One of the earliest syntheses of DMPEA (then referred to as “homoveratrylamine”) was that of Pictet and Finkelstein, who made it in a multi-step sequence starting from vanillin . A similar sequence was subsequently reported by Buck and Perkin . A much shorter synthesis is given by Shulgin and Shulgin .


Molecular Structure Analysis

The molecular formula of “[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]amine hydrochloride” is C11H18ClNO2 . The SMILES string is NC©©C(C=C1OC)=CC=C1OC.[H]Cl . The InChI is 1S/C11H17NO2.ClH/c1-11(2,12)8-5-6-9(13-3)10(7-8)14-4;/h5-7H,12H2,1-4H3;1H .


Physical And Chemical Properties Analysis

“[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]amine hydrochloride” has a molecular weight of 231.72 . It is a light yellow to yellow to orange clear liquid . Its boiling point is 100 °C/0.1 mmHg . The specific gravity (20/20) is 1.06 and the refractive index is 1.53 .

Scientific Research Applications

Catalyst for Cyclocondensation Reactions

“[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]amine hydrochloride” can be used as a catalyst for cyclocondensation reactions of dihydroisoquinoline with acylcycloalkenes . Cyclocondensation reactions are crucial in the synthesis of heterocyclic compounds, which have applications in pharmaceuticals and agrochemicals.

Neurotransmitter Research

The compound is structurally similar to 3,4-Dimethoxyphenethylamine (DMPEA), a chemical compound of the phenethylamine class . DMPEA is an analogue of the major human neurotransmitter dopamine, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . Therefore, “[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]amine hydrochloride” could potentially be used in research related to neurotransmitters and the nervous system.

Monoamine Oxidase Inhibitor

DMPEA, which is structurally similar to “[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]amine hydrochloride”, has some activity as a monoamine oxidase inhibitor . Monoamine oxidase inhibitors are used in the treatment of depression and Parkinson’s disease. Therefore, “[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]amine hydrochloride” could potentially be used in research related to these diseases.

Natural Occurrence in Cacti

DMPEA occurs naturally along with mescaline in various species of cacti such as San Pedro and Peruvian Torch . Therefore, “[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]amine hydrochloride” could potentially be used in research related to natural products and their biological activities.

Safety and Hazards

“[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]amine hydrochloride” may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-3-phenylpropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2.ClH/c1-19-16-9-8-14(11-17(16)20-2)15(12-18)10-13-6-4-3-5-7-13;/h3-9,11,15H,10,12,18H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZOBTBQIKLWRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CC2=CC=CC=C2)CN)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxyphenyl)-3-phenylpropan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]amine hydrochloride
Reactant of Route 2
[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]amine hydrochloride
Reactant of Route 3
[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]amine hydrochloride
Reactant of Route 4
[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]amine hydrochloride
Reactant of Route 5
[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]amine hydrochloride
Reactant of Route 6
[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.